Phosphorous nitride
Description
Phosphorus nitride, a binary compound of phosphorus and nitrogen, is a material of significant scientific interest due to its diverse polymorphs and intriguing properties that position it as a candidate for advanced material applications. The most common and extensively studied form is triphosphorus pentanitride (P₃N₅). wikipedia.orgchalmers.se This article provides a focused overview of the chemical compound phosphorus nitride, primarily centering on P₃N₅, detailing its properties, synthesis methods, applications, and the latest research findings. The structural and chemical versatility of phosphorus nitrides, from simple molecules like phosphorus mononitride (PN) to complex polymeric networks, makes them a fascinating subject for materials science and inorganic chemistry. wikipedia.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
azanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NP/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPJVJYWEDDOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066255 | |
| Record name | Phosphorous nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.981 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-47-8, 52934-12-0 | |
| Record name | Phosphorous nitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorus nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052934120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous nitride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorus nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Properties of Phosphorus Nitride
The properties of phosphorus nitride can vary significantly with its stoichiometry and crystalline form. This section will focus on the properties of the most common form, triphosphorus pentanitride (P₃N₅).
Synthesis and Manufacturing
Several methods have been developed for the synthesis of phosphorus nitride, with the resulting product's crystallinity and purity dependent on the chosen route.
Iv. Theoretical and Computational Investigations of Phosphorus Nitride
In Electronics and Semiconductors
Phosphorus nitride has been explored for use as a gate insulator in metal-insulator-semiconductor (MIS) devices, particularly with indium phosphide (B1233454) (InP). wikipedia.orgaip.org Its high resistivity (1x10¹⁴ Ω cm) and breakdown voltage (1x10⁷ V/cm) make it a suitable dielectric material. aip.org Phosphorus nitride films can be deposited at low temperatures using photochemical vapor deposition. aip.org
In Ceramics and High-Temperature Applications
Due to its covalent network structure, similar to silicon nitride and boron nitride, P3N5 has potential as a high-performance ceramic material. These materials are known for their outstanding thermal, mechanical, and chemical stability. Binary and ternary phosphorus nitrides are being investigated for applications such as ionic conductors, sintering additives, and pigments. acs.org
In Pyrotechnics
Triphosphorus pentanitride has shown benefits over red phosphorus as a fuel in pyrotechnic obscurant mixtures. wikipedia.org Its higher chemical stability allows it to be safely mixed with strong oxidizers like potassium chlorate. wikipedia.org These mixtures are less sensitive to shock and friction and exhibit greater stability during long-term storage due to P3N5's resistance to hydrolysis. wikipedia.org
Research and Future Directions
Recent research has focused on exploring new polymorphs of phosphorus nitride and investigating their properties under extreme conditions. The synthesis of δ-P3N5, composed of PN6 octahedra, and a novel phosphorus nitride, PN2, at high pressures has opened new avenues for creating ultra-incompressible materials. arxiv.org
Furthermore, phosphorus nitride nanodots have been employed as a metal-free support in photoelectrochemical water oxidation, demonstrating their potential in renewable energy applications. rsc.org Research into phosphorus nitride imide (PN) has also shown its effectiveness in the electrosorptive separation of uranium from aqueous solutions. frontiersin.org The continued exploration of phosphorus nitride's rich chemistry and diverse structures promises further advancements in materials science and technology.
Vi. Astrochemical and Interstellar Medium Research on Phosphorus Nitride
Detection and Abundance in Interstellar Clouds and Circumstellar Shells
The initial identification of phosphorus nitride in space occurred in 1987, with observations of its rotational lines in the massive star-forming regions of Orion-KL, Sgr B2, and W51. nih.govoup.com This landmark discovery opened a new chapter in astrochemistry, confirming the presence of phosphorus compounds in molecular clouds. nih.gov Since then, PN has been detected in a variety of astronomical environments, including high-mass dense cores, the circumstellar envelopes of evolved stars, and protostellar shocks. oup.comaanda.org
The presence of PN is not limited to our galaxy. It has been observed in the outer regions of the Milky Way, with detections in dense clouds as far as 22.6 kpc from the Galactic Center. illinois.edu These findings are crucial for understanding the distribution of essential elements across the galaxy. illinois.edu
Phosphorus nitride is considered one of the most significant reservoirs of phosphorus in the gas phase of the interstellar medium. aanda.orgcambridge.org The question of the main carrier of phosphorus in space is a critical and still debated topic in astrobiology. arxiv.orgastrobiology.comfrontiersin.org While phosphorus is believed to be synthesized in massive stars and dispersed through supernova explosions, it is significantly depleted in the cold, dense ISM. oup.com The observed abundance of PN in various regions suggests it plays a key role in the gas-phase chemistry of phosphorus. cambridge.org However, the relative abundances of PN and phosphorus monoxide (PO) vary, with the [PO]/[PN] ratio often found to be greater than 1, indicating that both molecules are key players in the interstellar phosphorus budget. aanda.org
The study of phosphorus nitride extended beyond the Milky Way with its first extragalactic detection in two giant molecular clouds (GMCs) within the starburst galaxy NGC 253. aanda.orgarxiv.orgresearchgate.net This was achieved using the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.orgarxiv.org
The analysis yielded beam-averaged column densities and abundances relative to molecular hydrogen (H₂), as detailed in the table below. aanda.orgarxiv.orgresearchgate.net A low excitation temperature of approximately 4.4 K was derived for the brighter source, suggesting the PN is sub-thermally excited. aanda.orgresearchgate.net Furthermore, the abundance ratio between PN and the shock-tracer silicon monoxide (SiO) in NGC 253 was found to be consistent with trends observed in Galactic sources. aanda.orgarxiv.orgresearchgate.net
Table 1: Phosphorus Nitride (PN) Abundance in Giant Molecular Clouds of NGC 253
| Property | GMC 1 | GMC 2 |
| Column Density (N) | (1.20 ± 0.09) × 10¹³ cm⁻² | (6.5 ± 1.6) × 10¹² cm⁻² |
| Abundance (χ) wrt H₂ | (8.0 ± 1.0) × 10⁻¹² | (4.4 ± 1.2) × 10⁻¹² |
Data sourced from observations by the ALMA Comprehensive High-resolution Extragalactic Molecular Inventory (ALCHEMI) project. aanda.orgarxiv.orgresearchgate.net
Formation Mechanisms in Astrochemical Environments
The large abundances of PN found in certain interstellar regions, particularly hot, dense gas, were not predicted by early models of quiescent cloud ion-molecule chemistry. nih.gov This discrepancy pointed towards the importance of more energetic formation pathways. nih.gov
Theoretical studies have identified key neutral-neutral gas-phase reactions as efficient routes to PN formation, even in the cold environments of the ISM. Two prominent barrierless reactions are:
P(⁴S) + NH(³Σ⁻) → PN(¹Σ⁺) + H(²S)
N(⁴S) + PH(³Σ⁻) → PN(¹Σ⁺) + H(²S)
High-accuracy calculations show that both reactions proceed without an activation barrier and have similar, significant rate coefficients at low temperatures. cambridge.organl.gov These findings are crucial for chemical models aiming to accurately predict PN abundances. cambridge.organl.gov Chemical modeling also suggests that in the warm-up phase of hot molecular cores, the gas-phase reaction between phosphorus monoxide (PO) and atomic nitrogen (N) is a significant creation pathway for PN. arxiv.org
Table 2: Rate Coefficients for Key PN Formation Reactions
| Reaction | α (cm³ s⁻¹) | β | γ (K) |
| P + NH → H + PN | 0.93 × 10⁻¹⁰ | -0.18 | 0.24 |
| N + PH → H + PN | 0.88 × 10⁻¹⁰ | -0.18 | 1.01 |
Rate coefficients are described by the modified Arrhenius equation k(T) = α(T/300)ᵝ exp(−γ/T). cambridge.organl.gov
The initial detection of PN primarily in the hot, dense "plateau" gas associated with the outflow from IRc2 in Orion suggested that high-temperature processes are responsible for its synthesis. nih.gov In such environments, like hot molecular cores and star-forming regions, temperatures are sufficient to overcome activation barriers for reactions that would not proceed in colder gas. arxiv.org The presence of PN in these regions is often linked to the evaporation of icy grain mantles, which releases molecules into the warm gas, triggering a rich chemistry. oup.com For instance, chemical models of hot cores indicate that PN is effectively created in the gas phase during the warm-up stage. arxiv.org
Observations frequently show a strong correlation between the emission from PN and that from shock tracers like silicon monoxide (SiO) and sulfur monoxide (SO). oup.comarxiv.org This suggests that shocks, which can be driven by protostellar outflows, play a crucial role in PN formation. oup.comarxiv.org Shocks can sputter phosphorus atoms from the surfaces of dust grains, injecting them into the gas phase where they can react to form PN. oup.comarxiv.org
Chemical models that combine shock-driven chemistry with subsequent cosmic-ray-driven photochemistry have been successful in explaining the observed molecular abundances of PN, particularly in the extragalactic context of NGC 253. aanda.orgarxiv.orgresearchgate.net However, observations also show that in some massive dense cores, PN emission does not show evidence of being associated with high-velocity shocks, indicating that its origin is not unique and that colder, more quiescent formation pathways must also be at play. arxiv.org
Role of Phosphorus Nitride in Astrochemistry
Phosphorus nitride (PN) holds a significant position in the field of astrochemistry as it was the first phosphorus-bearing molecule to be detected in the interstellar medium (ISM). cambridge.orgfrontiersin.orgarxiv.orgastrobiology.com Its discovery in 1987 in several star-forming regions, including Orion KL, Sgr B2, and W51, marked the beginning of the study of interstellar phosphorus chemistry. frontiersin.orgoup.com PN is considered a major reservoir of phosphorus in the gas phase of the ISM, making the understanding of its formation and destruction crucial for modeling the abundances of other P-bearing species. cambridge.org The chemistry of phosphorus-containing molecules is of high interest due to the element's vital role in terrestrial biochemistry, including its presence in nucleic acids and phospholipids. cambridge.orgfrontiersin.org
The formation pathways of PN in space are a subject of ongoing research. Studies suggest that gas-phase reactions are significant. For instance, the reactions of the phosphorus atom (P) with the nitrogen hydride radical (NH) and the nitrogen atom (N) with the phosphinidene (B88843) radical (PH) are considered important sources of interstellar PN. cambridge.organl.gov Both of these reactions can proceed without an activation barrier, making them efficient even in the cold conditions of the ISM. cambridge.organl.gov Another proposed mechanism involves the reaction between the carbon phosphide (B1233454) radical (CP) and nitrogen atoms. researchgate.net
Research indicates that the origin of PN may not be unique. oup.comresearchgate.net In some environments, the abundance of PN is strongly correlated with that of silicon monoxide (SiO) and sulfur monoxide (SO), suggesting that it can be released from dust grains into the gas phase by sputtering in shock waves, such as those generated by protostellar outflows. oup.comresearchgate.net However, PN is also found in colder, more quiescent gas where shock chemistry is less dominant, pointing to the importance of gas-phase formation routes. oup.comresearchgate.net The primary destruction pathways for PN are also being investigated, with reactions involving atomic hydrogen and nitrogen being significant, particularly in higher temperature environments. cambridge.orgresearchgate.net
The study of PN and other phosphorus molecules in star-forming regions is essential for understanding prebiotic chemistry and the potential delivery of life's essential elements to nascent planets. frontiersin.orgarxiv.orgoup.com Despite its importance, many aspects of phosphorus chemistry in the ISM are not well understood, partly due to the low cosmic abundance of phosphorus compared to other elements. frontiersin.orgarxiv.orgastrobiology.com
Spectroscopic Observations in Radio and Infrared Wavelengths
The detection and study of phosphorus nitride in astronomical environments rely heavily on spectroscopy, primarily at radio wavelengths corresponding to its rotational transitions. frontiersin.orgarxiv.orgastrobiology.com Being a diatomic molecule, PN has a relatively simple rotational spectrum, making it an ideal target for radio telescopes.
Radio Observations
The initial discovery of PN was made through observations of its rotational transitions. frontiersin.org Specifically, the J=2−1, J=3−2, J=5−4, and J=6−5 transitions were detected using facilities like the NRAO 12 m telescope and the FCRAO 14 m telescope. frontiersin.org Since then, numerous observations have been carried out using various radio telescopes, including the IRAM 30m telescope, the Arizona Radio Observatory (ARO) 12m, and the Submillimeter Telescope (SMT). oup.comresearchgate.netarizona.eduresearchgate.net
These observations have confirmed the presence of PN in a diverse range of astronomical sources:
Massive Star-Forming Regions: PN is frequently detected in these regions, which were the sites of its initial discovery. frontiersin.orgoup.comaanda.org
Circumstellar Envelopes: It has been identified in the material surrounding both oxygen-rich and carbon-rich evolved stars, such as IRC+10216, VY Canis Majoris, TX Cam, and R Cas. researchgate.netarizona.edu
Protostellar Shocks: Enhanced abundances of PN are observed in shocked gas, where it is likely sputtered from dust grains. aanda.orgaanda.org
Galactic Center Molecular Clouds: PN has been detected towards the dense molecular clouds in the central region of the Milky Way. aanda.orgaanda.org
The Outer Galaxy: The detection of PN in the dense cloud WB89-621, located far from the Galactic Center, provides new insights into the chemical evolution of the Galaxy. researchgate.net
Extragalactic Sources: In a significant milestone, PN was detected for the first time in an extragalactic environment. The ALCHEMI spectral survey observed the PN(2-1) transition towards two Giant Molecular Clouds in the starburst galaxy NGC 253. aanda.orgaanda.org
The following table summarizes some key radio spectroscopic detections of Phosphorus Nitride:
| Transition | Frequency (GHz) | Astronomical Source(s) | Telescope(s) | Reference(s) |
| J = 2−1 | ~93.98 | Ori (KL), W51, Sgr B2, IRC+10216, VY CMa, NGC 253 | NRAO 12 m, IRAM 30m, ALMA | frontiersin.orgresearchgate.netaanda.org |
| J = 3−2 | ~140.97 | Ori (KL), W51, Sgr B2, IRC+10216, WB89-621 | FCRAO 14 m, ARO 12m, IRAM 30m | frontiersin.orgoup.comresearchgate.net |
| J = 5−4 | ~234.94 | Ori (KL), VY CMa, IRC+10216, TX Cam, R Cas | ARO SMT | frontiersin.orgresearchgate.netarizona.edu |
| J = 6−5 | ~281.90 | VY CMa, TX Cam, R Cas, NML Cyg | ARO SMT, IRAM 30m | oup.comarizona.edu |
These observations allow astronomers to derive important physical parameters such as the column density and abundance of PN, as well as the excitation temperature of the gas. oup.comresearchgate.netaanda.org For instance, in the circumstellar envelopes of AGB stars, PN abundances are typically found to be around 1–2 × 10⁻⁸ relative to H₂. arizona.edu In the extragalactic source NGC 253, total PN beam-averaged column densities were calculated to be on the order of 10¹² to 10¹³ cm⁻². aanda.org
Infrared Observations
While radio observations target the rotational transitions of molecules, infrared spectroscopy probes their vibrational and rovibrational transitions. wikipedia.org The study of phosphorus-bearing molecules in the infrared is a growing field, though observational data for PN from astronomical sources is less extensive than at radio wavelengths. frontiersin.orgnih.gov
Laboratory and theoretical studies provide the foundational data necessary for interpreting potential infrared observations of PN. core.ac.uknih.gov Research has focused on calculating the potential energy curve of PN's ground electronic state to predict its pure vibrational spectrum. nih.gov The fundamental vibrational frequency of PN is located in the mid-infrared region. These rovibrational spectra consist of distinct branches (P, Q, and R branches) that provide detailed information about the molecule's structure and the physical conditions of its environment. wikipedia.orgyoutube.com The lack of extensive spectral data for many phosphorus compounds has historically hindered their detection and analysis in planetary atmospheres and the ISM via infrared spectroscopy. frontiersin.org However, computational methods are increasingly being used to generate extensive line lists for P-bearing molecules, which will be crucial for interpreting future data from advanced infrared observatories. frontiersin.orgarxiv.org
Vii. Future Research Directions and Emerging Areas for Phosphorus Nitride
Exploration of New Phosphorus Nitride Polymorphs and Compositions
A primary focus of future research is the synthesis and stabilization of new phosphorus nitride polymorphs and compositions beyond the well-established P₃N₅. High-pressure, high-temperature (HPHT) synthesis has emerged as a particularly fruitful avenue for discovering novel phases with unique crystal structures and properties.
Recent breakthroughs have demonstrated the existence of several new polymorphs and compositions, expanding the known phase space of the phosphorus-nitrogen system. For instance, investigations at pressures up to 137 GPa have led to the synthesis of previously unobserved phases, including two new polymorphs of P₃N₅, designated as α′-P₃N₅ and δ-P₃N₅, as well as the pernitride PN₂. nih.govuni-muenchen.dewikipedia.org The δ-P₃N₅ and PN₂ phases are particularly noteworthy as they contain the long-sought-after PN₆ octahedra, a structural motif that imparts exceptional incompressibility. nih.govuni-muenchen.dewikipedia.org The δ-P₃N₅ polymorph, synthesized at 72 GPa, transforms into the novel α′-P₃N₅ phase upon decompression below 7 GPa, highlighting how HPHT synthesis can access phases that are stable at ambient conditions but not attainable through traditional synthetic routes. uni-muenchen.dewikipedia.org
Theoretical calculations have also predicted the potential stability of other compositions, such as PN₃, which is predicted to be a metallic and metastable skutterudite-type structure, dynamically stable between 10 and 100 GPa. acs.org Furthermore, the synthesis of ternary phosphorus nitrides and their imide counterparts, such as β-HP₄N₇, which features a novel framework of vertex-sharing PN₄ tetrahedra, opens up possibilities for even greater structural diversity. frontiersin.org The exploration of these new materials is crucial for a comprehensive understanding of the P-N system and for identifying new compounds with potentially superior properties.
Table 1: Recently Discovered Phosphorus Nitride Polymorphs and Compositions
| Compound/Polymorph | Synthesis Conditions | Key Structural Feature | Reference |
|---|---|---|---|
| α′-P₃N₅ | Decompression of δ-P₃N₅ below 7 GPa | Unique structure based on PN₄ tetrahedra | uni-muenchen.dewikipedia.org |
| δ-P₃N₅ | 72 GPa, Laser-heating | 3D network of PN₆ octahedra | nih.govuni-muenchen.dewikipedia.org |
| PN₂ | 134 GPa, Laser-heating | 3D network of PN₆ octahedra | nih.govuni-muenchen.dewikipedia.org |
| β-HP₄N₇ | 6 GPa, 800-1300 °C | Framework of vertex-sharing PN₄ tetrahedra | frontiersin.org |
Advanced Characterization of Undetermined Structures (e.g., β-P₃N₅)
Despite significant progress in the synthesis of new phosphorus nitrides, the precise crystal structures of some polymorphs remain elusive. A notable example is β-P₃N₅, which, although identified alongside α-P₃N₅, still has an unknown exact crystal structure. nih.gov Early research identified two modifications, referred to as α- and β-P₃N₅, which were found to differ in their stacking order of identical sheets, but a complete structural solution for the beta polymorph is still pending. niist.res.in
Future research will necessitate the application of advanced characterization techniques to solve these undetermined structures. The use of high-resolution transmission electron microscopy (HRTEM) and electron diffraction (ED) has been instrumental in identifying different polytypes of P₃N₅, revealing stacking disorders and the existence of distinguishable modifications. niist.res.in However, obtaining single crystals of sufficient size and quality for single-crystal X-ray diffraction, which provides the most definitive structural information, remains a challenge for many of these materials, especially those synthesized under extreme conditions.
Overcoming this limitation will require further development in high-pressure single-crystal growth techniques. The use of mineralizers, such as NH₄Cl, has shown promise in facilitating the growth of single crystals of compounds like β-PN(NH) under high-pressure conditions. jsps.go.jp A combination of experimental techniques, including solid-state nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy (Raman and IR), coupled with theoretical modeling, will be crucial in piecing together the structural puzzles of phases like β-P₃N₅ and other yet-to-be-fully-characterized phosphorus nitrides.
Rational Design of Phosphorus Nitride Materials with Tailored Properties
As the understanding of the structure-property relationships in phosphorus nitrides grows, the focus is shifting towards the rational design of materials with specific, tailored functionalities. This involves the deliberate manipulation of composition, crystal structure, and morphology to achieve desired electronic, optical, and chemical properties.
One promising approach is the creation of composite materials where phosphorus nitrides are integrated with other materials to create novel functionalities. For example, a composite of phosphorus nitride imide (PN) and carbon nanotubes (PN@CNT) has been designed for the electrosorptive separation of uranium, demonstrating significantly enhanced performance compared to unmodified carbon nanotubes. This highlights the potential of using phosphorus nitride moieties to introduce specific functionalities onto other material platforms.
Computational materials science plays a pivotal role in this rational design process. Density Functional Theory (DFT) calculations are increasingly used to predict the stability, electronic structure, and properties of hypothetical phosphorus nitride compounds before their synthesis. nih.gov For instance, a study combining soft X-ray spectroscopy and DFT calculations on α-P₃N₅ not only determined its band gap but also proposed an intuitive bonding scheme that can serve as a framework for predicting the properties of yet-to-be-discovered PN compounds. nih.gov This predictive capability allows for the targeted synthesis of materials with specific electronic or optical characteristics. The ability to computationally screen potential structures and compositions will accelerate the discovery of new phosphorus nitride materials with tailored properties for applications ranging from electronics to catalysis.
Integration of Theoretical and Experimental Methodologies
The synergy between theoretical calculations and experimental investigations is a powerful driver of progress in phosphorus nitride research. This integrated approach allows for a deeper understanding of the complex structures and bonding in these materials and provides a predictive framework for the discovery of new phases.
Recent studies on high-pressure phosphorus nitrides exemplify the success of this integrated methodology. The discovery and characterization of δ-P₃N₅ and PN₂ were achieved through a combination of laser-heated diamond anvil cell experiments for synthesis, single-crystal X-ray diffraction for structural determination, and Raman spectroscopy for vibrational analysis. uni-muenchen.dewikipedia.org These experimental results were complemented and validated by Density Functional Theory (DFT) calculations, which confirmed the stability and electronic structure of the newly discovered phases. nih.gov This interplay is crucial, as DFT can help to interpret complex experimental data and guide the search for new materials by predicting their stability at different pressures and temperatures.
Furthermore, the combination of experimental spectroscopy and theoretical modeling provides detailed insights into the electronic structure. A study on α-P₃N₅ utilized soft X-ray spectroscopy measurements alongside DFT calculations to elucidate its band gap and density of states, revealing significant variations between non-equivalent nitrogen sites. This level of detailed understanding would be unattainable through either experiment or theory alone. The continued integration of advanced experimental techniques with increasingly sophisticated computational models will be essential for unraveling the intricate details of phosphorus nitride chemistry and for guiding the synthesis of new functional materials. nih.govfrontiersin.org
Synergistic Effects in Doped and Composite Phosphorus Nitride Systems
The modification of phosphorus nitrides through doping or the creation of composites offers a vast landscape for tailoring their properties and unlocking new functionalities through synergistic effects. Introducing dopants or combining phosphorus nitride with other materials can enhance electrical conductivity, improve catalytic activity, and create materials with unique combinations of properties.
Research into phosphorus-doped carbon nitride (g-C₃N₄) and boron nitride (BN) demonstrates the potential of this approach. Doping g-C₃N₄ with phosphorus has been shown to significantly increase electrical conductivity and enhance photocurrent generation, which is beneficial for photovoltaic applications. This is attributed to the alteration of the electronic structure by the phosphorus dopant. Similarly, phosphorus-doped boron nitride has been developed for the selective adsorption of heavy metals from flue gas, with the phosphorus dopant playing a key role in the material's adsorption capacity and selectivity. Theoretical studies also point to the potential of phosphorus doping to tune the chemical, sorptive, and optoelectronic properties of amorphous boron nitride.
Composite materials that incorporate phosphorus nitrides are also a promising area of research. A composite of zinc oxide (ZnO) and phosphorus-doped carbon nitride (P-CN) has been shown to exhibit enhanced electrochemical sensing performance due to synergistic effects between the two components, which provide more active sites and improved electrical conductivity. In another example, a composite of phosphorus nitride imide and carbon nanotubes demonstrated a remarkable capacity for uranium electrosorption, far exceeding the performance of the individual components. These examples underscore the potential for creating advanced materials by strategically combining phosphorus nitrides with other elements and compounds to harness their collective properties. Future work in this area will likely focus on exploring a wider range of dopants and composite systems to develop new materials for catalysis, energy storage, and environmental remediation.
Q & A
Q. How to design a collaborative study on this compound-based composites for optoelectronics?
- Methodological Answer : Define milestones:
Month 1–3 : Optimize P₃N₅/PEDOT:PSS interfacial adhesion via AFM.
Month 4–6 : Test external quantum efficiency (EQE) in OLED prototypes.
Month 7–9 : Compare experimental EQE with DFT-predicted exciton binding energies.
Use Gantt charts and weekly syncs to allocate tasks (materials synthesis, device fabrication, simulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
